molecular formula C14H10BrFN2 B6316610 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 1550406-35-3

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B6316610
CAS No.: 1550406-35-3
M. Wt: 305.14 g/mol
InChI Key: PHAPJTUMPUAZCR-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 4-bromo-3-fluorophenylboronic acid with 7-methylimidazo[1,2-a]pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow systems, which offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of microreactor technology allows for precise control over reaction parameters, leading to more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-fluorophenyl)-imidazo[1,2-a]pyridine
  • 7-Methylimidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual substitution pattern is less common and provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-12(16)11(15)7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPJTUMPUAZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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